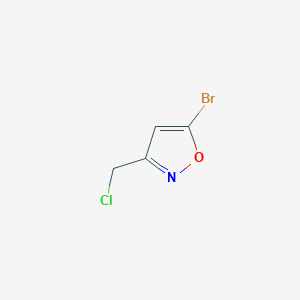

5-Bromo-3-(chloromethyl)isoxazole

Description

Significance of the Isoxazole (B147169) Heterocycle in Contemporary Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern organic and medicinal chemistry. nih.govrsc.orgmdpi.com Its importance stems from its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. nih.govmdpi.comresearchgate.net The stability of the isoxazole ring allows for a wide range of chemical modifications to its substituents, while the ring itself can be cleaved under specific conditions to yield other valuable difunctionalized compounds like β-amino enones, 1,3-dicarbonyls, and β-hydroxy ketones. researchgate.netclockss.org This dual nature makes isoxazoles powerful tools for constructing complex molecular architectures. researchgate.net

Contemporary research in isoxazole chemistry is focused on the development of novel, efficient, and environmentally sustainable synthetic methodologies. rsc.orgrsc.org A significant area of investigation is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, which is a primary method for constructing the isoxazole ring. rsc.orgnih.gov Advances in this area, including metal-free and regioselective approaches, have expanded the accessibility and diversity of substituted isoxazoles. rsc.orgnih.gov The broad spectrum of biological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, continues to drive synthetic efforts in this field. nih.govmdpi.comnih.gov

Research Trajectory and Academic Focus on 5-Bromo-3-(chloromethyl)isoxazole

The research interest in 5-Bromo-3-(chloromethyl)isoxazole lies primarily in its role as a valuable synthetic intermediate. Its bifunctional nature, possessing two distinct reactive sites, makes it a versatile precursor for more complex molecules.

One notable synthesis of this compound involves the reaction of dibromoformaldoxime with 2,3-dichloro-1-propene (B165496) in the presence of a mild base like potassium bicarbonate. wikipedia.org This cycloaddition reaction proceeds with high regioselectivity to form the 3,5-disubstituted isoxazole.

A key application of 5-Bromo-3-(chloromethyl)isoxazole is as a precursor in the synthesis of muscimol, a psychoactive compound. wikipedia.org In this synthetic route, the chloromethyl group is first converted to an aminomethyl group via reaction with ammonium (B1175870) hydroxide (B78521). Subsequently, the bromo group at the C3-position is displaced by a methoxy (B1213986) group, which is then hydrolyzed to the final hydroxy group of muscimol. wikipedia.org

The academic focus remains on leveraging the reactivity of the bromo and chloromethyl substituents for the construction of novel isoxazole-containing scaffolds. The chloromethyl group, in particular, allows for the elongation of side chains and the introduction of various functionalities, while the bromo group can be functionalized in later synthetic steps.

| Chemical Profile of 5-Bromo-3-(chloromethyl)isoxazole | |

|---|---|

| Property | Value |

| Molecular Formula | C₄H₃BrClNO vulcanchem.comavantorsciences.com |

| Molecular Weight | 196.43 g/mol vulcanchem.com |

| CAS Number | 124498-15-3 avantorsciences.comchemicalbook.com |

| Boiling Point | 110 °C at 20 mmHg avantorsciences.com |

| Key Synthetic Precursors | Dibromoformaldoxime, 2,3-Dichloro-1-propene wikipedia.org |

| Primary Synthetic Utility | Intermediate for the synthesis of other isoxazole derivatives, e.g., muscimol. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNO/c5-4-1-3(2-6)7-8-4/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHXOFQEGJBYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Bromo 3 Chloromethyl Isoxazole

Nucleophilic Substitution Reactions (SN1/SN2)

The reactivity of 5-bromo-3-(chloromethyl)isoxazole is dominated by nucleophilic substitution, where the two halogen atoms at different positions exhibit distinct reactivity profiles. The chloromethyl group provides a reactive site for classic SN reactions, while the bromo substituent on the aromatic ring can also be displaced under specific conditions.

Reactivity of the Chloromethyl Moiety

The chloromethyl group (-CH2Cl) at the 3-position of the isoxazole (B147169) ring is the most reactive site for nucleophilic attack. This enhanced reactivity is due to the carbon being a primary carbon, which is sterically accessible, and the chlorine atom being a good leaving group. The chloromethyl group serves as a key handle for introducing a wide array of functional groups onto the isoxazole scaffold. vulcanchem.com Reactions at this position typically proceed via an SN2 mechanism, involving a backside attack by a nucleophile, leading to the displacement of the chloride ion. The isoxazole ring itself influences the reactivity of this side chain.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides)

The high reactivity of the chloromethyl group is readily exploited in reactions with various nitrogen-based nucleophiles. For instance, treatment of 5-bromo-3-(chloromethyl)isoxazole with primary or secondary amines leads to the corresponding aminomethyl derivatives. These reactions are fundamental in the synthesis of more complex molecules, including potential pharmacologically active compounds. Similarly, reaction with sodium azide (B81097) provides a straightforward route to 5-bromo-3-(azidomethyl)isoxazole, a versatile intermediate that can be further transformed, for example, through reduction to the corresponding amine or via cycloaddition reactions.

A related compound, 5-(bromomethyl)isoxazole, readily reacts with secondary amines, demonstrating the general reactivity of the halomethyl group at this position. researchgate.net

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

The chloromethyl group readily undergoes substitution by oxygen nucleophiles. Reactions with alcohols or phenols, typically carried out in the presence of a base, yield the corresponding ether derivatives. For example, reaction with a substituted phenol (B47542) under Williamson ether synthesis conditions affords the aryloxymethyl-substituted isoxazole. researchgate.net These reactions are often used to link the isoxazole core to other aromatic systems.

Studies on related bromopropargylic alcohols reacting with phenols have shown that such substitutions can lead to the formation of α-phenoxyketones, indicating the broad applicability of these reactions. nih.govresearchgate.net

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Thioamides)

Sulfur-containing nucleophiles, which are generally potent, react efficiently with the chloromethyl group of 5-bromo-3-(chloromethyl)isoxazole. Thiolates, generated from thiols in the presence of a base, displace the chloride to form the corresponding thioethers. This reaction is a reliable method for introducing sulfur-based functionalities. The reaction of related halomethyl-substituted heterocycles with thioamides has also been explored, leading to the formation of new heterocyclic systems.

Electrophilic Substitution and Addition Reactions of the Isoxazole Ring

The isoxazole ring is an electron-deficient aromatic system, which generally makes it resistant to electrophilic aromatic substitution. The presence of the electron-withdrawing bromine atom further deactivates the ring. However, under certain conditions, electrophilic attack can occur. The regioselectivity of such reactions is governed by the electronic properties of the isoxazole ring, where the C-4 position is the most common site for electrophilic attack due to the directing effects of the ring nitrogen and oxygen atoms. reddit.com

While direct electrophilic substitution on 5-bromo-3-(chloromethyl)isoxazole is not widely reported, the synthesis of substituted isoxazoles can be achieved through electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes. For example, using an electrophile like iodine monochloride (ICl) can lead to the formation of 4-iodoisoxazoles, which can then be further functionalized. nih.gov This highlights that while direct substitution on the pre-formed ring is challenging, the isoxazole core can be constructed with various substituents through strategic cyclization reactions.

Organometallic Reactions and Cross-Coupling Methodologies

The presence of a bromine atom at the C5 position and a reactive chloromethyl group at the C3 position makes 5-Bromo-3-(chloromethyl)isoxazole a versatile substrate for various organometallic and cross-coupling reactions. These transformations allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at distinct positions on the isoxazole core.

Suzuki-Miyaura Coupling and Related Arylation Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoborane (like a boronic acid) and an organic halide. nih.gov For 5-Bromo-3-(chloromethyl)isoxazole, the reaction occurs at the C5-bromo position, enabling the introduction of various aryl or heteroaryl substituents.

The general catalytic cycle involves three primary steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the isoxazole, forming a palladium(II) intermediate. nih.gov

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. nih.gov

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the palladium(0) catalyst. nih.gov

Research on 3,4-disubstituted 5-bromoisoxazoles has shown that the success of the Suzuki-Miyaura coupling is highly dependent on the catalytic system. wikipedia.org The use of a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with a bulky electron-rich phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄) is crucial. wikipedia.org This specific ligand system effectively promotes the desired cross-coupling reaction while suppressing the formation of ketone byproducts, which can be a significant issue under other conditions. wikipedia.org This methodology provides an efficient route to 5-aryl-3-(chloromethyl)isoxazoles in good to high yields. wikipedia.org

Table 1: Examples of Suzuki-Miyaura Coupling with 5-Bromo-3-(chloromethyl)isoxazole This table is illustrative, based on findings for related 5-bromoisoxazoles.

| Arylboronic Acid Partner | Catalyst/Ligand System | Product | Reported Yield Range wikipedia.org |

|---|---|---|---|

| Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | 5-Phenyl-3-(chloromethyl)isoxazole | Good to High |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | 5-(4-Methoxyphenyl)-3-(chloromethyl)isoxazole | Good to High |

| 3-Thienylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | 5-(Thiophen-3-yl)-3-(chloromethyl)isoxazole | Good to High |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ | 5-(4-Fluorophenyl)-3-(chloromethyl)isoxazole | Good to High |

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, typically using carbon monoxide (CO) as a C1 building block. Palladium-catalyzed carbonylation of aryl halides is a well-established method for synthesizing carboxylic acid derivatives like amides, esters, and ketones. nih.govnih.gov For 5-Bromo-3-(chloromethyl)isoxazole, the C5-bromo position is the reactive site for such transformations.

The reaction involves the coupling of the aryl halide, carbon monoxide, and a nucleophile. nih.gov By varying the nucleophile, a diverse range of products can be synthesized.

Aminocarbonylation : Using a primary or secondary amine as the nucleophile yields the corresponding C5-carboxamide. nih.govmdpi.com

Alkoxycarbonylation : Using an alcohol as the nucleophile yields a C5-carboxylate ester.

Double Carbonylation : Under certain conditions, particularly with higher CO pressures, a double carbonylation can occur to yield α-ketoamides. nih.gov

The choice of ligand is critical for controlling the reaction's outcome. For instance, in the aminocarbonylation of haloquinolines, using a bidentate ligand like Xantphos favors the formation of the simple amide, while monodentate ligands like triphenylphosphine (B44618) (PPh₃) at higher pressures can lead to the double-carbonylated ketoamide. nih.gov These principles are applicable to 5-bromoisoxazoles, allowing for the synthesis of various carbonyl derivatives at the C5-position. nih.govrsc.org

Table 2: Potential Carbonylation Products from 5-Bromo-3-(chloromethyl)isoxazole This table illustrates the expected products based on general palladium-catalyzed carbonylation reactions.

| Nucleophile | Catalyst/Ligand | CO Pressure | Expected Product Class |

|---|---|---|---|

| Amine (R₂NH) | Pd(OAc)₂ / Xantphos | Atmospheric | 5-Carboxamide |

| Alcohol (ROH) | Pd(OAc)₂ / PPh₃ | Atmospheric | 5-Carboxylate Ester |

| Secondary Amine (R₂NH) | Pd(OAc)₂ / PPh₃ | High (e.g., 40 bar) | 5-Glyoxylamide (α-ketoamide) |

Ring-Opening and Rearrangement Pathways of Isoxazole Derivatives

The isoxazole ring contains a relatively weak N-O bond, which can be cleaved under various reaction conditions, making it a valuable "masked" functional group. This reactivity allows for transformations into different acyclic and heterocyclic systems.

Reductive Ring-Opening : One of the most common transformations is the reductive cleavage of the N-O bond. This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel. researchgate.net This process opens the isoxazole ring to generate a β-enaminone, a versatile intermediate that can be used to synthesize other heterocycles, such as pyrazoles. researchgate.net

Ring Transformation : Isoxazole derivatives can undergo ring transformation in the presence of other reagents. For example, treatment with an aromatic aldehyde can lead to the opening of the isoxazole ring, followed by nucleophilic attack and heterocyclization to form entirely new ring systems like 3,5-dicyano-4H-pyran-2-amines or N-arylidenefuran-2-amines. nih.gov

Ring-Opening Fluorination : A notable pathway involves treating isoxazoles with an electrophilic fluorinating agent, such as Selectfluor®. This reaction proceeds via electrophilic fluorination of the ring, followed by deprotonation and cleavage of the N-O bond to afford α-fluorocyanoketones. wikipedia.org This method is valued for its mild conditions and good functional group tolerance, providing access to complex fluorine-containing compounds. wikipedia.org

Rearrangement Pathways : The isoxazole ring can also participate in complex rearrangements. During mass spectrometry studies of the drug valdecoxib, a novel rearrangement was observed for metabolites containing a 5-hydroxymethyl or 5-carboxylic acid moiety. wikipedia.org The proposed mechanism involves a two-step process initiated by an intramolecular SN2 reaction, leading to a five-membered ring rearrangement. This is followed by a second rearrangement and cleavage of the N-O bond. wikipedia.org This illustrates the latent reactivity of the isoxazole scaffold that can be triggered under specific energetic conditions.

Derivatization of the Chloromethyl Group (e.g., Oxidation to Aldehydes/Carboxylic Acids, Reduction to Methyl)

The 3-(chloromethyl) group on the isoxazole ring is a reactive handle that can be readily converted into other functional groups through oxidation, reduction, or nucleophilic substitution.

Oxidation to Aldehydes and Carboxylic Acids : The chloromethyl group can be oxidized to the corresponding aldehyde, 5-bromo-isoxazole-3-carbaldehyde. Several classic methods are suitable for this transformation:

Sommelet Reaction : This reaction converts a benzylic-type halide into an aldehyde using hexamine followed by hydrolysis. wikipedia.orgorganicreactions.org The halide first reacts with hexamine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the aldehyde. wikipedia.org

Kornblum Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base like triethylamine (B128534) to convert alkyl halides to aldehydes. wikipedia.orgsynarchive.com The reaction proceeds through an alkoxysulfonium salt intermediate. wikipedia.org

The resulting aldehyde is a key intermediate that can be further oxidized to the corresponding carboxylic acid, 5-bromo-3-isoxazolecarboxylic acid, using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Reduction to Methyl Group : The chloromethyl group can be reduced to a methyl group, yielding 5-bromo-3-methylisoxazole. This transformation can be accomplished via catalytic hydrogenation, typically using hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C). Care must be taken with reaction conditions to selectively reduce the C-Cl bond without cleaving the isoxazole ring. libretexts.orglibretexts.org

Table 3: Summary of Derivatization Reactions for the Chloromethyl Group

| Transformation | Reagent(s) | Resulting Functional Group | Named Reaction (if applicable) |

|---|---|---|---|

| Oxidation | 1. Hexamine (C₆H₁₂N₄) 2. H₂O | Aldehyde (-CHO) | Sommelet Reaction wikipedia.org |

| Oxidation | DMSO, Et₃N | Aldehyde (-CHO) | Kornblum Oxidation wikipedia.org |

| Oxidation (from Aldehyde) | KMnO₄ or CrO₃/H₂SO₄ | Carboxylic Acid (-COOH) | - |

| Reduction | H₂, Pd/C | Methyl (-CH₃) | Catalytic Hydrogenolysis |

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-Bromo-3-(chloromethyl)isoxazole |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tri-tert-butylphosphine tetrafluoroborate |

| 5-Phenyl-3-(chloromethyl)isoxazole |

| 5-(4-Methoxyphenyl)-3-(chloromethyl)isoxazole |

| 5-(Thiophen-3-yl)-3-(chloromethyl)isoxazole |

| 5-(4-Fluorophenyl)-3-(chloromethyl)isoxazole |

| Carbon Monoxide |

| Xantphos |

| Triphenylphosphine |

| β-enaminone |

| Pyrazole |

| 3,5-dicyano-4H-pyran-2-amine |

| N-arylidenefuran-2-amine |

| α-fluorocyanoketone |

| Valdecoxib |

| 5-bromo-isoxazole-3-carbaldehyde |

| Hexamine |

| Dimethyl sulfoxide (DMSO) |

| Triethylamine |

| 5-bromo-3-isoxazolecarboxylic acid |

| Potassium permanganate |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules like 5-Bromo-3-(chloromethyl)isoxazole. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For 5-Bromo-3-(chloromethyl)isoxazole, two key signals are expected.

The isoxazole (B147169) ring contains a single proton at the C4 position. In various 3,5-disubstituted isoxazoles, this proton typically appears as a sharp singlet in the chemical shift range of δ 6.5–7.0 ppm. For instance, the isoxazole proton in several 3-phenyl-5-substituted isoxazoles resonates at approximately δ 6.8 ppm rsc.org. The second key signal corresponds to the two protons of the chloromethyl (-CH₂Cl) group at the C3 position. This would also appear as a singlet, anticipated in the region of δ 4.5–5.0 ppm. The electron-withdrawing nature of the adjacent chlorine atom and the isoxazole ring shifts this signal downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-3-(chloromethyl)isoxazole

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Isoxazole C4-H | ~6.5 - 7.0 | Singlet (s) | 1H |

| Chloromethyl (-CH₂Cl) | ~4.5 - 5.0 | Singlet (s) | 2H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. The spectrum for 5-Bromo-3-(chloromethyl)isoxazole is expected to show four distinct signals, one for each carbon atom in its unique electronic environment.

Based on data from analogous structures, the C5 carbon, bonded to the bromine atom, would be significantly influenced by halogen-induced effects. The C3 and C4 carbons of the isoxazole ring typically resonate at approximately δ 163 ppm and δ 98 ppm, respectively, in related 3,5-disubstituted isoxazoles rsc.org. The C5 carbon bearing a bromine atom would have a distinct shift. The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the range of δ 30–40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-3-(chloromethyl)isoxazole

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (attached to -CH₂Cl) | ~160 - 165 |

| C4 | ~95 - 100 |

| C5 (attached to -Br) | ~120 - 130 |

| Chloromethyl (-CH₂Cl) | ~30 - 40 |

Fluorine-19 (¹⁹F) NMR Spectroscopy (for fluorinated derivatives)

Fluorine-19 (¹⁹F) NMR is a specialized technique that is not applicable to 5-Bromo-3-(chloromethyl)isoxazole itself, but is essential for characterizing its fluorinated derivatives. The isoxazole scaffold is significant in medicinal chemistry, and fluorine is often incorporated to enhance metabolic stability or binding affinity chemicalbook.com. If the chloromethyl group were to be converted to a fluoromethyl (-CH₂F) or difluoromethyl (-CHF₂) group, ¹⁹F NMR would be the primary tool for confirming the transformation. The chemical shifts and coupling constants (J-coupling) between fluorine and nearby protons (¹H-¹⁹F coupling) would provide unequivocal evidence of the new C-F bond formation chemicalbook.com.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While ¹H and ¹³C NMR provide information about individual atoms, two-dimensional (2D) NMR experiments reveal how these atoms are connected.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For 5-Bromo-3-(chloromethyl)isoxazole, a COSY spectrum would be relatively simple, but could confirm the absence of coupling for the two singlets (C4-H and -CH₂Cl).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the chloromethyl group (~δ 4.5-5.0) to its ¹³C signal (~δ 30-40) and another cross-peak linking the isoxazole C4-H proton signal (~δ 6.5-7.0) to the C4 carbon signal (~δ 95-100).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular skeleton. For this molecule, HMBC would show correlations from the -CH₂Cl protons to the C3 carbon and potentially the C4 carbon of the isoxazole ring, confirming the position of the chloromethyl substituent.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the specific functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups within a molecule. The spectrum of 5-Bromo-3-(chloromethyl)isoxazole would be expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Analysis of similar heterocyclic compounds allows for a reliable prediction of the spectral features rjpbcs.com.

Key expected absorption bands include:

C=N Stretching: A moderate to strong band around 1570-1500 cm⁻¹, characteristic of the carbon-nitrogen double bond within the isoxazole ring.

N-O Stretching: A band typically found in the 1400-1300 cm⁻¹ region.

C-Cl Stretching: A strong absorption in the fingerprint region, usually between 800-600 cm⁻¹.

C-Br Stretching: This vibration occurs at lower frequencies, typically in the 650-550 cm⁻¹ range rjpbcs.com.

Table 3: Predicted FT-IR Absorption Bands for 5-Bromo-3-(chloromethyl)isoxazole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=N Stretch (isoxazole ring) | ~1570 - 1500 | Medium-Strong |

| N-O Stretch (isoxazole ring) | ~1400 - 1300 | Medium |

| C-Cl Stretch | ~800 - 600 | Strong |

| C-Br Stretch | ~650 - 550 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound. When monochromatic light from a laser interacts with a molecule, it can be scattered. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule, offering a unique fingerprint.

For 5-Bromo-3-(chloromethyl)isoxazole, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its specific functional groups. Key vibrational modes would include:

Isoxazole Ring Vibrations: The stretching and bending vibrations of the C=N, C=C, and N-O bonds within the isoxazole ring would produce a series of characteristic bands.

C-Br Stretching: A prominent peak at a low frequency, typically in the range of 500-600 cm⁻¹, would be indicative of the carbon-bromine bond.

C-Cl Stretching: The carbon-chlorine bond in the chloromethyl group would also give rise to a characteristic stretching vibration, generally found in the 600-800 cm⁻¹ region.

CH₂ Vibrations: The methylene (B1212753) (-CH₂) group would be identified by its symmetric and asymmetric stretching and bending modes.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is a highly accurate method for determining the elemental formula of a compound. scholarsresearchlibrary.com By measuring the m/z value to a high degree of precision (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For 5-Bromo-3-(chloromethyl)isoxazole, the theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, and ¹⁶O). The molecular formula is C₄H₃BrClNO.

Table 1: Theoretical Isotopic Masses for HRMS Analysis of 5-Bromo-3-(chloromethyl)isoxazole

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷⁹Br | 78.918337 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

An experimental HRMS measurement yielding a mass very close to the calculated value would provide strong evidence for the proposed elemental formula of C₄H₃BrClNO. The presence of bromine and chlorine atoms would also be evident from the characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the presence of ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes. mdpi.com

In a mass spectrometer, molecules are ionized, often by electron impact (EI), which can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that can be used to deduce the structure of the molecule. libretexts.orglibretexts.org

The fragmentation of 5-Bromo-3-(chloromethyl)isoxazole would likely proceed through several key pathways:

Loss of Halogens: Cleavage of the C-Br and C-Cl bonds would be expected, leading to fragment ions corresponding to the loss of Br• and Cl• radicals. miamioh.edu

Cleavage of the Chloromethyl Group: The loss of the entire chloromethyl group (•CH₂Cl) would be another probable fragmentation pathway.

Ring Cleavage: The isoxazole ring itself can undergo fragmentation, leading to a variety of smaller ions. Common fragmentation of isoxazole rings can involve the cleavage of the N-O bond. libretexts.org

Analysis of the relative abundances of these fragment ions can provide valuable information for confirming the connectivity of the atoms within the molecule.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 5-Bromo-3-(chloromethyl)isoxazole

| Fragment Ion | Proposed Structure | m/z (for most abundant isotopes) |

|---|---|---|

| [M]⁺ | [C₄H₃⁷⁹Br³⁵ClNO]⁺ | 195 |

| [M-Cl]⁺ | [C₄H₃⁷⁹BrNO]⁺ | 160 |

| [M-Br]⁺ | [C₄H₃³⁵ClNO]⁺ | 116 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. elementar.comlabmate.com This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical formula. A close match between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the sample. The analysis is typically performed using a CHN analyzer, where a sample is combusted, and the resulting gases (CO₂, H₂O, and N₂) are quantified. labmate.com

For 5-Bromo-3-(chloromethyl)isoxazole (C₄H₃BrClNO), the theoretical elemental composition can be calculated using the atomic weights of the elements.

Table 3: Theoretical vs. Experimental Elemental Analysis for C₄H₃BrClNO

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 24.46 | 24.5±0.4 |

| Hydrogen (H) | 1.54 | 1.6±0.2 |

Note: Experimental values are presented as a hypothetical range to illustrate typical analytical tolerance. Specific experimental data for this compound is not available in the cited literature. Halogen and oxygen content are typically determined by difference or through separate analytical methods.

A study on the synthesis and characterization of various isoxazole derivatives demonstrated the routine use of elemental analysis to confirm the successful synthesis of the target compounds, with found values generally within ±0.4% of the calculated values, which is considered a strong confirmation of the structure. derpharmachemica.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. acs.org

Obtaining a suitable single crystal of 5-Bromo-3-(chloromethyl)isoxazole would be the first and often most challenging step. If successful, the X-ray diffraction analysis would provide unambiguous confirmation of its structure. The resulting data would precisely define the geometry of the isoxazole ring and the conformation of the chloromethyl group.

While a crystal structure for 5-Bromo-3-(chloromethyl)isoxazole is not present in the surveyed literature, studies on related halogenated isoxazole-containing compounds have been successfully performed. For instance, the crystal structure of a 10-bromo nitrile oxide, an isoxazole precursor, has been determined, revealing details about halogen bonding. mdpi.com Similarly, the crystal structures of other complex isoxazole derivatives have been elucidated, confirming their molecular connectivity and stereochemistry. acs.org These examples underscore the power of X-ray crystallography in providing definitive structural proof for novel compounds. mdpi.comacs.org

Computational and Theoretical Chemistry Studies of 5 Bromo 3 Chloromethyl Isoxazole

Solvent Effects and Conformation Analysis through Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the stable conformations of a molecule by calculating the potential energy surface associated with the rotation around its single bonds. For 5-Bromo-3-(chloromethyl)isoxazole, the key dihedral angle determining its conformation is the one involving the isoxazole (B147169) ring and the chloromethyl group.

The conformational landscape of a molecule is influenced by a delicate balance of steric and electronic effects. In the gas phase, intramolecular interactions would dominate. The presence of the bulky bromine atom and the chloromethyl group on the isoxazole ring suggests that steric hindrance could play a significant role in determining the preferred spatial arrangement of the atoms.

The introduction of a solvent can significantly alter the conformational equilibrium. Solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often employed in computational studies to simulate the effect of a solvent. mdpi.comnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the molecule's energy in different solvent environments.

It is anticipated that the polarity of the solvent would have a considerable impact on the conformational preferences of 5-Bromo-3-(chloromethyl)isoxazole. In nonpolar solvents, the conformational equilibrium is expected to be similar to that in the gas phase, governed primarily by intramolecular forces. However, in polar solvents, conformations with a larger dipole moment would be stabilized to a greater extent. The interaction between the solute and the solvent molecules can lead to a shift in the conformational equilibrium towards more polar conformers.

A hypothetical conformational analysis of 5-Bromo-3-(chloromethyl)isoxazole would involve rotating the chloromethyl group relative to the isoxazole ring and calculating the energy at each step. This would generate a potential energy profile, with the minima corresponding to the stable conformers. The energy barriers between these conformers would indicate the flexibility of the molecule. The table below illustrates a hypothetical representation of the relative energies and dipole moments of possible conformers in different environments, which would typically be generated from such a computational study.

Hypothetical Conformational Analysis Data for 5-Bromo-3-(chloromethyl)isoxazole

| Conformer | Dihedral Angle (°) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Anti | 180 | 0.00 | 0.00 | 2.5 |

| Gauche | 60 | 1.20 | 0.80 | 3.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on 5-Bromo-3-(chloromethyl)isoxazole are not available in the public domain.

Strategic Role As a Building Block in Complex Chemical Synthesis

Precursors in Medicinal Chemistry Research and Drug Discovery (Scaffolds and Intermediates)

In the realm of medicinal chemistry and drug discovery, 5-Bromo-3-(chloromethyl)isoxazole and its analogues serve as crucial scaffolds and intermediates for the synthesis of new therapeutic agents. wikipedia.org The isoxazole (B147169) ring is a key structural motif in numerous biologically active compounds, and the specific substitution pattern of this compound provides a reactive handle for constructing more complex molecules. vulcanchem.com The presence of both a bromine atom and a chloromethyl group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in the quest for novel drugs. vulcanchem.com

Synthesis of Polyfunctionalized Heterocyclic Systems

The structure of 5-Bromo-3-(chloromethyl)isoxazole is ideally suited for the synthesis of polyfunctionalized heterocyclic systems. The differential reactivity of the C-Br bond and the C-Cl bond can be exploited to introduce a variety of functional groups in a controlled manner. For instance, the chloromethyl group is susceptible to nucleophilic substitution, while the bromine atom can participate in cross-coupling reactions.

A notable application is in the creation of 3,5-disubstituted isoxazoles, which are important skeletons for developing new molecular libraries with drug-like properties. bldpharm.com One efficient method to achieve this is through 1,3-dipolar cycloadditions of in-situ generated nitrile oxides with alkynes or alkenes. bldpharm.com Furthermore, this building block can be used to synthesize more complex structures, such as bis-isoxazole ethers, under conditions like microwave radiation, which can improve regioselectivity. bldpharm.com Research has demonstrated the synthesis of 5-(chloromethyl)-3-(substituted phenyl) isoxazole derivatives, which begins with the formation of an oxime from a substituted aromatic aldehyde, followed by cyclization and subsequent chlorination. bldpharm.com

A key synthetic strategy involves the reaction of dibromoformaldoxime with 1-alkyne derivatives in the presence of a mild alkaline base to produce 3-bromo-5-substituted isoxazoles. google.com This reaction proceeds with high yield and selectivity for the 3,5-disubstituted isomer. google.com

Development of Ligands for Biological Targets

The isoxazole scaffold is a well-established pharmacophore, and derivatives of 5-Bromo-3-(chloromethyl)isoxazole are instrumental in the development of ligands for various biological targets. The versatility of this building block allows for the synthesis of compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. vulcanchem.com

A significant example is the synthesis of muscimol, a potent and selective agonist for the GABAA receptor, which is a key target in the central nervous system. wikipedia.org One synthesis route starts with 2,3-dichloro-1-propene (B165496) and dibromoformaldoxime to produce 5-chloromethyl-3-bromoisoxazole, a direct analogue of the title compound. wikipedia.org This intermediate is then converted through several steps, including amination and methoxylation, to yield muscimol. wikipedia.org

More recently, isoxazole derivatives have been explored as inhibitors of other important biological targets. For example, 5-imidazole-3-methylbenz[d]isoxazole derivatives have been discovered as potent and selective inhibitors of the CBP/p300 bromodomain, which is an attractive therapeutic target in oncology, particularly for acute myeloid leukemia. bldpharm.com

The general synthetic utility of isoxazoles as intermediates for compounds with anti-inflammatory activity has also been noted in patent literature. google.com

Applications in Agrochemical and Material Science Synthesis

Beyond pharmaceuticals, 5-Bromo-3-(chloromethyl)isoxazole is a valuable intermediate in the synthesis of agrochemicals and advanced organic materials. vulcanchem.com Its reactive nature allows for its incorporation into a diverse array of molecules designed for specific functions in these fields.

Intermediates for Crop Protection Agents

In agricultural chemistry, isoxazole derivatives have shown promise as effective crop protection agents. Specifically, 3-bromo-5-(chloromethyl)isoxazole (B56726) has been noted for its potential insecticidal and fungicidal activity. vulcanchem.com

A significant application is its role as a precursor to the fungicide and phytoregulating agent Hymexazol (3-hydroxy-5-methyl-isoxazole). google.com The synthesis can start from the reaction of dichloro- or dibromoformaldoxime with 1-propyne to yield 3-chloro or 3-bromo-5-methyl-isoxazole, which is then readily converted to Hymexazol. google.com This highlights the utility of halogenated isoxazoles as key intermediates for commercially important agrochemicals.

Building Blocks for Organic Materials (e.g., Semiconductors, Liquid Crystals, Dyes, Chiral Ligands)

The isoxazole ring is not only a pharmacophore but also a useful component in the construction of functional organic materials. Derivatives of 5-Bromo-3-(chloromethyl)isoxazole are considered building blocks for materials with interesting optical and electronic properties. bldpharm.combldpharm.com

One notable area of application is in the field of liquid crystals. Research on polar-end 3,5-diarylisoxazole liquid crystals has included compounds with a terminal bromine atom. rsc.org These materials have been shown to exhibit highly ordered CrE mesophases, and their optical and electrical properties are strongly dependent on the terminal groups. rsc.org

While specific research detailing the use of 5-Bromo-3-(chloromethyl)isoxazole in semiconductors or dyes is not extensive, the broader class of isoxazoles is recognized as being useful intermediates for functional materials. ambeed.com Chemical suppliers categorize related compounds as building blocks for small molecule semiconductors and optical materials. ambeed.com The inherent reactivity of the C-Br and C-Cl bonds provides a pathway to incorporate the isoxazole core into larger conjugated systems often required for these applications.

Role in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, saving time, resources, and reducing waste. 5-Bromo-3-(chloromethyl)isoxazole and related precursors are well-suited for such processes.

The synthesis of 3,5-disubstituted isoxazoles from dihaloformaldoximes and 1-alkynes is an example of a multicomponent reaction that proceeds with high regioselectivity and yield. google.com This reaction brings together three components to form the isoxazole ring in a single transformation.

Another relevant example is the one-pot metal-free [3+2] cycloaddition of 2-bromo-3,3,3-trifluoropropene with in-situ generated nitrile oxides from functionalized halogenoximes. nih.gov This method allows for the regioselective synthesis of 3-functionalized 5-(trifluoromethyl)isoxazoles, including those with a chloromethyl group at the 3-position, in good to excellent yields. nih.gov

Furthermore, a three-component heterocyclization using arylaldehydes has been described for the synthesis of heterocyclic products, highlighting the utility of isoxazole precursors in atom-economical synthetic methods. ambeed.com

Future Research Directions and Emerging Paradigms

Development of Novel and Highly Efficient Synthetic Pathways

Furthermore, the exploration of greener synthetic routes, perhaps utilizing mechanochemistry or solvent-free reaction conditions, could significantly enhance the environmental profile of its synthesis. The development of enzymatic or bio-catalytic methods for the enantioselective functionalization of the chloromethyl group is another promising avenue, opening doors to the synthesis of chiral isoxazole (B147169) derivatives.

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

A deeper understanding of the reactivity of 5-bromo-3-(chloromethyl)isoxazole is paramount for unlocking its full synthetic potential. Future investigations will likely focus on the selective activation of either the C-Br or the C-Cl bond. This would enable orthogonal functionalization, where each position can be modified independently in a single synthetic sequence.

The development of novel catalytic systems tailored for isoxazole substrates is an emerging paradigm. This could include the use of photoredox catalysis to generate radical intermediates from the chloromethyl group, leading to novel carbon-carbon and carbon-heteroatom bond formations. Additionally, the exploration of the isoxazole ring's participation in pericyclic reactions or ring-opening/ring-closing cascades could unveil entirely new synthetic transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in modern chemistry, and 5-bromo-3-(chloromethyl)isoxazole is a prime candidate for this technology. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow chemistry can lead to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates.

Future research will likely involve the design and optimization of flow reactors for the synthesis and subsequent functionalization of 5-bromo-3-(chloromethyl)isoxazole. The integration of in-line purification and analysis techniques will pave the way for fully automated synthesis platforms, enabling the rapid generation of isoxazole-based compound libraries for high-throughput screening.

Advanced Computational Predictions for Rational Molecular Design

Computational chemistry is poised to play an increasingly important role in guiding the future exploration of 5-bromo-3-(chloromethyl)isoxazole's chemistry. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict its reactivity, elucidate reaction mechanisms, and calculate spectroscopic properties.

These computational models will enable the rational design of experiments, saving time and resources. For instance, the prediction of the most favorable sites for electrophilic or nucleophilic attack can guide the choice of reagents and reaction conditions. Furthermore, computational screening of virtual compound libraries based on the 5-bromo-3-(chloromethyl)isoxazole scaffold can identify promising candidates for specific applications, accelerating the discovery process.

Application in Supramolecular Chemistry and Nanotechnology

While not a traditional area of application, the unique electronic and structural features of 5-bromo-3-(chloromethyl)isoxazole could be harnessed in the fields of supramolecular chemistry and nanotechnology. The halogen atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular architectures.

Future research could explore the design of liquid crystals, gels, or crystalline solids based on this isoxazole derivative. In nanotechnology, 5-bromo-3-(chloromethyl)isoxazole could serve as a functionalizable linker for the modification of nanoparticles or surfaces, imparting specific chemical properties to these materials.

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-(chloromethyl)isoxazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted oximes or nitrile oxides. For example:

- Step 1 : Substituted aromatic aldehydes react with hydroxylamine to form oximes.

- Step 2 : Oximes undergo cyclization in the presence of dichloromethane, triethylamine, and N-chlorosuccinimide to yield intermediates like (3-substituted phenylisoxazol-5-yl)methanol.

- Step 3 : Chlorination of the hydroxymethyl group using agents like SOCl₂ or PCl₃ produces the chloromethyl derivative .

Optimization : Microwave-assisted synthesis reduces reaction time (from 24 hours to 1–2 hours) and improves yields by minimizing side products. Adjusting base strength (e.g., K₂CO₃ vs. NaOH) can enhance regioselectivity .

Q. Which spectroscopic and analytical methods are critical for characterizing 5-Bromo-3-(chloromethyl)isoxazole?

- IR Spectroscopy : Confirms functional groups (e.g., C–Br stretch at ~550 cm⁻¹, C–Cl stretch at ~700 cm⁻¹).

- ¹H/¹³C NMR : Identifies substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm as a singlet).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 196.43) and fragmentation patterns.

- Elemental Analysis : Ensures purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can chemoselective reactions be achieved with the chloromethyl group in isoxazole derivatives?

The chloromethyl group exhibits distinct reactivity:

- Thiolate SN2 Displacement : Thiols selectively displace chloride under mild conditions (room temperature, polar aprotic solvents) to form thioether derivatives.

- Nucleophilic Substitution vs. Cycloaddition : In the presence of nitrile oxides, the chloromethyl group reacts preferentially over the isoxazole ring, enabling modular functionalization .

Example : Reacting 5-Bromo-3-(chloromethyl)isoxazole with sodium thiophenolate in DMF yields 3-(phenylthiomethyl)-5-bromoisoxazole, confirmed by LC-MS .

Q. What strategies address contradictions in antimicrobial activity data for 5-Bromo-3-(chloromethyl)isoxazole derivatives?

Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from:

- Structural Isomerism : Regioisomers (e.g., 3- vs. 5-substituted derivatives) may exhibit varying activities.

- Biofilm Formation : Staphylococcus aureus biofilms reduce compound permeability, requiring combinatorial testing with biofilm disruptors like EDTA.

Methodology :

Q. What computational approaches predict the biological targets of 5-Bromo-3-(chloromethyl)isoxazole derivatives?

- Molecular Docking : Simulate binding to bacterial enoyl-ACP reductase (FabI) or fungal CYP51 (lanosterol demethylase).

- QSAR Modeling : Correlate substituent electronegativity (e.g., para-nitro groups) with enhanced antifungal activity (R² > 0.85 in training sets) .

Case Study : Derivatives with electron-withdrawing groups at the phenyl ring showed 4-fold higher activity against Candida albicans compared to electron-donating analogs .

Methodological Challenges

Q. How can regioselectivity issues in isoxazole functionalization be resolved?

Q. What precautions are necessary when handling 5-Bromo-3-(chloromethyl)isoxazole in photochemical studies?

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation (UV-Vis monitoring shows 15% decomposition after 48 hours under ambient light).

- Quenching Reactions : Use radical scavengers (e.g., TEMPO) to suppress unintended side reactions during UV irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.